molecular formula C12H18O13 B15124577 6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B15124577
M. Wt: 370.26 g/mol
InChI Key: LXKVROZAJAYEQR-UHFFFAOYSA-N
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Description

6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with a molecular formula of C18H30O17. This compound is an oligosaccharide, which means it is composed of a small number of monosaccharide units. It is found in various natural sources and has significant biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps. One common method includes the protection of hydroxyl groups, glycosylation reactions, and subsequent deprotection steps. The reaction conditions often involve the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at specific hydroxyl sites. Glycosylation is typically carried out using glycosyl donors and acceptors in the presence of catalysts like Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds between monosaccharide units. This method is advantageous due to its specificity and mild reaction conditions. Additionally, large-scale chemical synthesis may employ automated synthesizers to streamline the process and increase yield .

Chemical Reactions Analysis

Types of Reactions

6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, influencing their activity and stability. It may also participate in signaling pathways by acting as a ligand for receptors or as a substrate for enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

  • 6-[5-(3-{[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
  • 6-[4-(3-{[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Uniqueness

What sets 6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid apart is its specific arrangement of hydroxyl and carboxyl groups, which confer unique chemical reactivity and biological activity. This structural uniqueness allows it to interact with a distinct set of molecular targets and participate in specific biochemical pathways .

Properties

Molecular Formula

C12H18O13

Molecular Weight

370.26 g/mol

IUPAC Name

6-[2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H18O13/c13-1-2-3(14)8(18)12(24-2,11(21)22)25-10-6(17)4(15)5(16)7(23-10)9(19)20/h2-8,10,13-18H,1H2,(H,19,20)(H,21,22)

InChI Key

LXKVROZAJAYEQR-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(O1)(C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)O

Origin of Product

United States

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